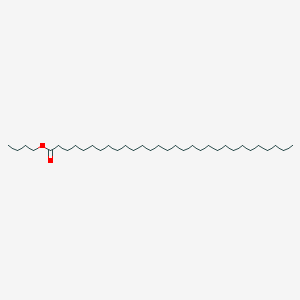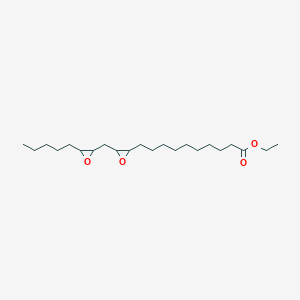
4-Benzoylbenzoesäure-Succinimidylester
Übersicht
Beschreibung
4-Benzoylbenzoic acid succinimidyl ester is a heterobifunctional photoreactive crosslinker. It is known for its ability to react with amines and non-specifically with other molecules upon photoirradiation at approximately 360 nm . This compound is particularly useful in the synthesis of photoreactive peptides and oligonucleotides .
Wissenschaftliche Forschungsanwendungen
4-Benzoylbenzoic acid succinimidyl ester has a wide range of scientific research applications, including:
Biochemische Analyse
Biochemical Properties
The succinimidyl ester of 4-Benzoylbenzoic acid succinimidyl ester reacts with amines, and the benzophenone part reacts non-specifically upon photoirradiation at approximately 360 nm . This makes it a useful tool for studying protein-protein interactions and protein structures .
Cellular Effects
As a crosslinker, it can be used to study the effects of protein-protein interactions on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Benzoylbenzoic acid succinimidyl ester involves its reaction with amines to form covalent bonds . Upon photoirradiation, the benzophenone part of the molecule can form covalent bonds with any nearby C-H bonds . This allows it to crosslink proteins and other biomolecules, which can lead to changes in their function and potentially affect gene expression .
Temporal Effects in Laboratory Settings
As a crosslinker, its effects would likely be dependent on the duration of photoirradiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylbenzoic acid succinimidyl ester typically involves the reaction of 4-Benzoylbenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoylbenzoic acid succinimidyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds.
Photoreactions: The benzophenone moiety reacts non-specifically with various molecules upon exposure to UV light at approximately 360 nm.
Common Reagents and Conditions
Primary Amines: Used in substitution reactions to form amide bonds.
UV Light: Used in photoreactions to activate the benzophenone moiety.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Photoreactive Adducts: Formed from non-specific photoreactions with various molecules.
Wirkmechanismus
The mechanism of action of 4-Benzoylbenzoic acid succinimidyl ester involves two main pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzophenone: Another benzophenone derivative used in photoreactive applications.
N-Hydroxysuccinimide Esters: A class of compounds that react with primary amines to form amide bonds.
Uniqueness
4-Benzoylbenzoic acid succinimidyl ester is unique due to its dual functionality as both a photoreactive reagent and a crosslinking agent. This dual functionality allows it to be used in a wide range of applications, from the synthesis of photoreactive peptides to the study of protein interactions .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQNJLJLEGZFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376325 | |
| Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91990-88-4 | |
| Record name | 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 4-Benzoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenz[a,j]acridine](/img/structure/B14077.png)









![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)



